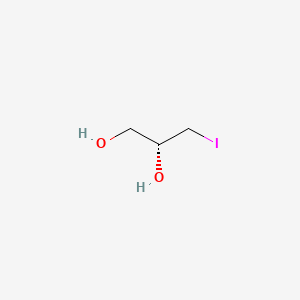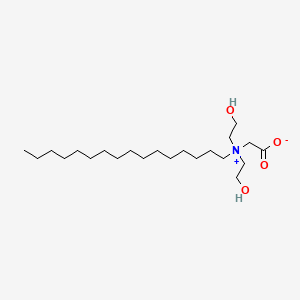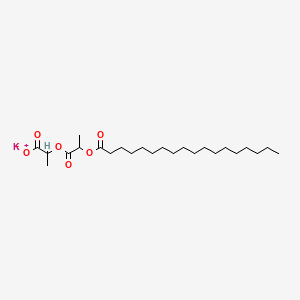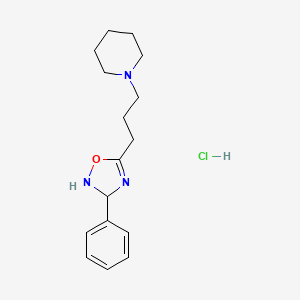
Glyceryl iodide, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless crystalline solid that is soluble in water and other solvents . This compound is notable for its high iodine content and its applications in various fields, including medicine and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glyceryl iodide can be synthesized from 2,3-epoxy-1-propanol through a reaction with hydroiodic acid. The reaction typically involves the opening of the epoxide ring by the iodide ion, resulting in the formation of glyceryl iodide . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, glyceryl iodide is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Glyceryl iodide undergoes various chemical reactions, including:
Oxidation: Glyceryl iodide can be oxidized to form iodinated glycerol derivatives.
Reduction: It can be reduced to form glycerol and iodide ions.
Substitution: The iodide group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Iodinated glycerol derivatives.
Reduction: Glycerol and iodide ions.
Substitution: Various substituted glycerol compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Glyceryl iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: Glyceryl iodide is used in studies involving iodine metabolism and its effects on biological systems.
Industry: Glyceryl iodide is used in the production of certain polymers and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of glyceryl iodide involves its ability to release iodide ions, which can participate in various biochemical pathways. In biological systems, iodide ions are essential for the synthesis of thyroid hormones, which regulate metabolism. Glyceryl iodide can also act as an expectorant by increasing the volume and reducing the viscosity of mucus, facilitating its removal from the respiratory tract .
Comparación Con Compuestos Similares
Similar Compounds
Glyceryl guaiacolate:
Glyceryl triacetate: Used in the food and pharmaceutical industries, it has similar effects on lipid metabolism and bronchial cells.
Uniqueness
Glyceryl iodide is unique due to its high iodine content, which imparts specific chemical and biological properties.
Propiedades
Número CAS |
40425-15-8 |
|---|---|
Fórmula molecular |
C3H7IO2 |
Peso molecular |
201.99 g/mol |
Nombre IUPAC |
(2R)-3-iodopropane-1,2-diol |
InChI |
InChI=1S/C3H7IO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1 |
Clave InChI |
GLJRUXJFSCIQFV-VKHMYHEASA-N |
SMILES isomérico |
C([C@H](CI)O)O |
SMILES canónico |
C(C(CI)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















